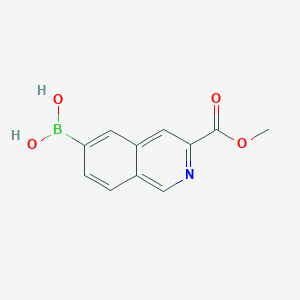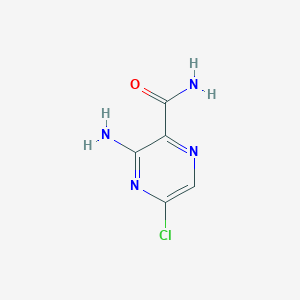
3-Amino-5-chloropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include benzylamines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various 3-benzylaminopyrazine-2-carboxamides and other substituted derivatives.
Oxidation and Reduction: Products include corresponding oxides and amines.
Aplicaciones Científicas De Investigación
3-Amino-5-chloropyrazine-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is hypothesized to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, which play crucial roles in cellular metabolism and plant growth, respectively. Molecular docking studies suggest that the compound binds to mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxamide: A precursor in the synthesis of 3-Amino-5-chloropyrazine-2-carboxamide.
3-Benzylaminopyrazine-2-carboxamide: A derivative with similar antimicrobial properties.
N-Benzyl-3-chloropyrazine-2-carboxamide: Another derivative with antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C5H5ClN4O |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
3-amino-5-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |
Clave InChI |
PSHKSXWLHTUQNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C(=O)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



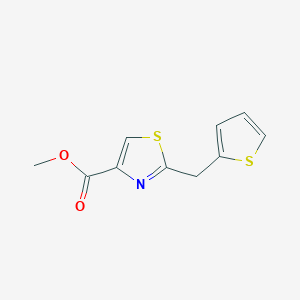
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)

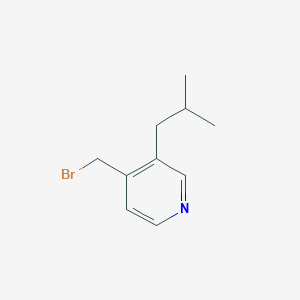
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
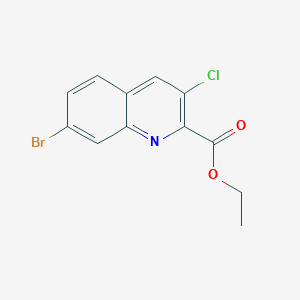

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
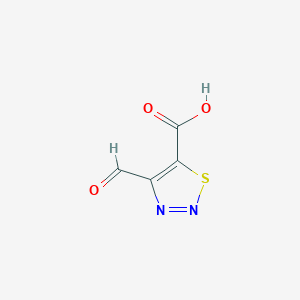
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
